4,4-Dimethyloxolane-3-thiol
Description
Contextualization of Heterocyclic Thiol Chemistry in Contemporary Organic Synthesis
Heterocyclic thiols, organic compounds containing a ring structure with at least one sulfur atom and another different element, are fundamental building blocks in modern organic synthesis. sigmaaldrich.com Their utility stems from their ability to participate in a wide array of chemical reactions to form more complex molecules. These compounds are not merely synthetic curiosities; they are integral to the creation of a variety of substances with significant practical applications, including pharmaceuticals and agrochemicals. sigmaaldrich.comacs.org
In the field of medicinal chemistry, heterocyclic thiols are valued as precursors for synthesizing diverse heterocyclic structures that are present in many medicinally relevant natural and synthetic products. acs.orgnih.gov Their incorporation into molecular scaffolds can significantly influence the biological activity of the resulting compounds. Furthermore, the development of advanced synthetic methodologies, such as cross-dehydrogenative coupling (CDC) reactions, has expanded the toolkit for C–S bond formation, making the use of heterocyclic thiols more efficient and atom-economical. acs.org Unlike many simple thiols known for their potent and often unpleasant odors, many heterocyclic thiols are less malodorous, which enhances their practicality in a laboratory setting. acs.org
Significance of the Oxolane (Tetrahydrofuran) Ring System in Chemical Structures
The oxolane ring, more commonly known as tetrahydrofuran (B95107) (THF), is a five-membered heterocyclic ether. nih.govwikipedia.org This simple structure is a recurring motif in a vast number of important natural and synthetic compounds. nih.gov Its significance is underscored by its presence in the fundamental molecules of life; the furanose forms of simple sugars, such as D-ribose and 2-deoxy-D-ribose, are built around an oxolane ring system. nih.gov These sugars are the backbone of nucleosides, the building blocks of DNA and RNA. nih.gov
Beyond its role in biomolecules, the oxolane ring is a common feature in many natural products, including lipid alcohols and terpenes. nih.gov In synthetic chemistry, the saturated oxolane ring behaves much like an acyclic ether, valued for its relative stability and solvent properties. msu.edulibretexts.org Its derivatives are widely used as protecting groups in complex organic syntheses. wikipedia.org The structural rigidity and specific stereochemistry that the oxolane ring can impart make it a valuable scaffold for the design of new chemical entities. nih.gov
Positioning of 4,4-Dimethyloxolane-3-thiol within the Broader Thiol and Heterocyclic Compound Landscapes
This compound is a specific molecule that combines the features of both a thiol and an oxolane. Its structure consists of a five-membered oxolane ring substituted with two methyl groups at the C4 position and a thiol (-SH) group at the C3 position. This particular arrangement of functional groups defines its chemical identity and potential reactivity.
While extensive research on this exact molecule is not widely published, its properties can be inferred from its constituent parts and comparison to similar structures. The presence of the thiol group suggests it can undergo reactions typical of mercaptans, such as oxidation to disulfides and nucleophilic addition. tandfonline.com The oxolane ring provides a stable, heterocyclic framework.
Many sulfur-containing heterocyclic compounds, particularly those with furan (B31954) or tetrahydrofuran cores, are known for their potent aroma and flavor characteristics, often finding use in the food and fragrance industry. wordpress.comperfumerflavorist.comgoogle.com For instance, related compounds like 2-methylfuran-3-thiol and 2,5-dimethyltetrahydrofuran-3-thiol (B1357826) are recognized as important flavor agents with meaty or roasted notes. wordpress.comvulcanchem.comthegoodscentscompany.com Given this precedent, it is plausible that this compound could possess unique sensory properties of interest.
Below is a table summarizing the known chemical data for this compound.
| Identifier | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 1934402-88-6 bldpharm.com |
| Molecular Formula | C6H12OS bldpharm.com |
| Molecular Weight | 132.22 g/mol bldpharm.com |
| SMILES Code | SC1COCC1(C)C bldpharm.com |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H12OS |
|---|---|
Molecular Weight |
132.23 g/mol |
IUPAC Name |
4,4-dimethyloxolane-3-thiol |
InChI |
InChI=1S/C6H12OS/c1-6(2)4-7-3-5(6)8/h5,8H,3-4H2,1-2H3 |
InChI Key |
SQLONZPIKBPXDK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COCC1S)C |
Origin of Product |
United States |
Advanced Reaction Chemistry and Mechanistic Investigations of 4,4 Dimethyloxolane 3 Thiol
Mechanisms of Thiol Reactivity at the Sulfhydryl Group
The reactivity of the sulfhydryl group in 4,4-Dimethyloxolane-3-thiol is multifaceted, encompassing nucleophilic attacks, radical reactions, and sophisticated transfer processes.
Nucleophilic Character and Reactivity of Thiolate Anions
Thiols are sulfur analogs of alcohols and are generally more acidic. msu.edu Consequently, they readily form thiolate anions (RS⁻), which are potent nucleophiles. msu.edulibretexts.org The nucleophilicity of a thiolate anion, including that derived from this compound, is significantly greater than that of its corresponding alkoxy anion. libretexts.orglibretexts.org This enhanced nucleophilicity is attributed to the larger size and greater polarizability of the sulfur atom compared to oxygen, which holds its valence electrons less tightly. masterorganicchemistry.com
The reactivity of thiolate anions is evident in their rapid SN2 reactions with alkyl halides. msu.edulibretexts.org The rate of these reactions generally increases with the basicity of the thiol, as described by the Brønsted correlation, which relates the logarithm of the rate constant to the pKa of the thiol. nih.gov This relationship underscores the importance of the thiolate's ability to donate its electron pair in nucleophilic substitution reactions.
| Nucleophile | General Formula | Relative Nucleophilicity | Key Characteristics |
|---|---|---|---|
| Thiolate | RS⁻ | High | Soft base, highly polarizable. wikipedia.org |
| Alkoxide | RO⁻ | Moderate | Hard base, less polarizable than thiolate. |
Radical Formation and Subsequent Transformations (Thiyl Radicals)
Thiyl radicals (RS•) are readily formed from thiols through processes like hydrogen-atom abstraction. wikipedia.org The relatively weak S-H bond in thiols makes them susceptible to radical formation. wikipedia.org These radicals are key intermediates in various chemical transformations, including thiol-ene reactions, which are utilized in the synthesis of polymers and adhesives. wikipedia.orgsemanticscholar.org
Once formed, the thiyl radical derived from this compound can participate in several reaction pathways. It can abstract a hydrogen atom from other molecules, propagating a radical chain reaction. nih.gov For instance, thiyl radicals can abstract a hydrogen atom from the alpha-position of ethers. nih.gov The environment in which the thiyl radical is generated can influence its subsequent reactions; in acidic aqueous media, thiol-ene adducts are often favored, while in basic media, dimerization to form disulfides may be more prevalent. semanticscholar.org
Hydrogen Atom Transfer Processes in Thiol Chemistry
Hydrogen Atom Transfer (HAT) is a fundamental process in which a hydrogen atom is transferred between two molecules. scripps.edu Thiols are effective HAT agents due to the aforementioned weak S-H bond. researchgate.net In the context of this compound, the sulfhydryl group can donate a hydrogen atom to a radical species, thereby quenching the radical and forming a thiyl radical. organic-chemistry.org
This process is crucial in "polarity reversal catalysis," where a thiol can facilitate a reaction that would otherwise be unfavorable due to mismatched electronic polarities of the reactants. scripps.edu The HAT process is also implicated in the racemization of certain chiral compounds, where reversible H-abstraction by a thiyl radical at a stereocenter leads to loss of stereochemical integrity. researchgate.net The thermodynamics of HAT reactions are critical, and the bond dissociation energies (BDEs) of the C-H and S-H bonds involved are key parameters in determining the feasibility of the transfer. researchgate.net
Proton-Coupled Electron Transfer (PCET) Mechanisms
Proton-Coupled Electron Transfer (PCET) is a sophisticated mechanism where both a proton and an electron are transferred in a concerted or stepwise manner. nih.gov This process is fundamental in many chemical and biological systems. nih.govrsc.org While direct studies on this compound are not prevalent, the general principles of PCET in thiol chemistry are applicable.
In a PCET reaction involving a thiol, the transfer can be initiated by oxidation of the thiol to a thiyl radical, which is then followed by deprotonation, or the two events can occur simultaneously. mdpi.com The reaction environment, including the presence of proton acceptors or donors, can significantly influence the kinetics and mechanism of the PCET process. nih.gov For instance, the oxidation of tyrosine is greatly accelerated in the presence of buffer bases that can accept a proton in a concerted electron-proton transfer step. nih.gov
Reactivity with Metal Species and Coordination Complex Formation
The sulfur atom in this compound, with its available lone pairs of electrons, can act as a ligand, coordinating to various metal centers.
Interactions with Transition Metals (e.g., Gold, Palladium, Copper)
Thiolates are classified as soft Lewis bases and therefore exhibit a strong affinity for soft Lewis acid metal centers, such as those of gold, palladium, and copper. wikipedia.org
Gold: Thiolates form strong bonds with gold surfaces and nanoparticles. scielo.brmdpi.com This interaction is the basis for the formation of self-assembled monolayers and for the functionalization of gold nanoparticles for various applications, including in radiopharmaceuticals. mdpi.com
Palladium: Palladium complexes with thiol-containing ligands are used as catalysts in cross-coupling reactions, such as the Suzuki-Miyaura and Mizoroki-Heck reactions. researchgate.net The palladium center can coordinate to the sulfur atom of the thiol, and these complexes can exist in various coordination modes. inorgchemres.orgajol.info The reactivity of these complexes is influenced by the other ligands attached to the palladium center. vchlab.ru Palladium(II) oxidative addition complexes, for instance, react readily with thiols to form stable S-aryl bonds. mit.edu
Copper: Copper complexes with thiosemicarbazones, which contain a thiol-like moiety, have been studied for their biological activity. nih.gov The copper(I) ion, being a soft acid, readily forms complexes with sulfur-containing ligands. The geometry and Cu-Cu distance in dimeric copper(I) halide complexes can influence their photophysical properties, such as their quantum efficiency. rsc.org
| Transition Metal | Nature of Interaction | Resulting Species/Application |
|---|---|---|
| Gold (Au) | Strong Au-S bond formation | Self-assembled monolayers, functionalized nanoparticles. scielo.brmdpi.com |
| Palladium (Pd) | Coordination to form catalytically active complexes | Catalysts for cross-coupling reactions. researchgate.netvchlab.ru |
| Copper (Cu) | Formation of coordination complexes | Biologically active compounds, luminescent materials. nih.govrsc.org |
Role of Thiols in Nanoparticle Formation and Stabilization
The thiol group is instrumental in the synthesis and stabilization of metallic nanoparticles (NPs), a process in which it controls nucleation, growth, and colloidal stability. conicet.gov.ar Thiols, such as this compound, typically adsorb onto the nanoparticle surface as thiolates, forming a strong covalent metal-sulfur bond that protects the metallic core and prevents aggregation. conicet.gov.ar The synthesis of thiol-stabilized nanoparticles can be achieved through various methods, with the Brust-Schiffrin method being a prominent example for preparing gold nanoparticles (AuNPs). conicet.gov.ar
The influence of thiols on nanoparticle formation is multifaceted, with research identifying several distinct growth mechanisms. nih.gov The specific role of the thiol can be manipulated by altering reaction conditions, such as the sequence of adding the thiol ligand and the reducing agent. nih.gov For instance, in some systems, thiols can act as both a stabilizing ligand and a digestive ripening etchant, a process where larger nanoparticles dissolve and their constituent atoms redeposit onto smaller, more stable nanoparticles, resulting in a narrower size distribution. nih.gov In other scenarios, the thiol acts primarily as a powerful stabilizing agent that slows the formation rate constant, leading to a diffusion-limited growth mechanism. nih.gov
The stability of the resulting nanoparticles is a critical factor. While the metal-thiol bond is strong, studies have shown that thiol ligands can desorb from the nanoparticle surface, which may leave the particles vulnerable to decay over time. rsc.org In some cases, heat treatment can induce the desorption of thiol molecules, which can then oxidize to form disulfides; this process allows the nanoparticle cores to approach each other and coalesce into larger crystalline structures. nih.gov
| Mechanism | Description | Key Role of Thiol | Outcome | Reference |
|---|---|---|---|---|
| Ligand Stabilization | Thiols adsorb onto the nanoparticle surface as thiolates, forming a protective self-assembled monolayer (SAM). | Capping Agent | Prevents aggregation, provides colloidal stability. | conicet.gov.ar |
| Digestive Ripening | Thiol ligands facilitate the dissolution of larger, less stable nanoparticles and the redeposition of material onto smaller ones. | Etchant & Stabilizer | Produces nanoparticles with a narrow size distribution. | nih.gov |
| Diffusion-Limited Growth | Strong stabilization by the thiol slows the growth rate, making the process dependent on the diffusion of monomers to the particle surface. | Growth Rate Limiter | Formation of narrowly dispersed nanoparticles. | nih.gov |
| Heat-Induced Coalescence | Annealing causes desorption of thiol ligands, allowing nanoparticle cores to merge. | Labile Protecting Group | Growth of larger, self-organized single or twinned crystals. | nih.gov |
Ligand Properties of the Thiol Group in Coordination Chemistry
The thiol group of this compound, or more specifically its deprotonated thiolate form, is a versatile ligand in coordination chemistry. wikipedia.org According to Hard and Soft Acid-Base (HSAB) theory, thiolates are classified as soft Lewis bases. wikipedia.orgnih.gov This property dictates their strong coordination preference for soft Lewis acids, which include many late transition and heavy metal ions such as Ag(I), Au(I), Hg(II), and Cd(II). wikipedia.orgnih.gov
From an electronic standpoint, the thiolate ligand is considered a pi-donor, similar to an alkoxide, and is classified as a one-electron X-type ligand when terminal and a three-electron ligand when it acts as a bridge between two metal centers. wikipedia.org The sulfur atom in a thiolate ligand can adopt various coordination modes, commonly acting as a µ₂, µ₃, or µ₄ bridging ligand. xmu.edu.cn This bridging capability allows for the formation of multinuclear clusters and coordination polymers. xmu.edu.cnresearchgate.net The resulting coordination geometry around the metal center is diverse and includes linear, trigonal, tetrahedral, and square pyramidal arrangements. xmu.edu.cnrsc.org For example, in Ag(I)-thiolate coordination polymers, the silver and sulfur atoms often form trigonal geometries, creating a quasi-hexagonal inorganic core. xmu.edu.cn
| Property | Description | Consequence | Reference |
|---|---|---|---|
| HSAB Classification | Soft Lewis Base | Preferentially coordinates with soft metal ions (e.g., Ag+, Au+, Cd2+, Hg2+). | wikipedia.orgnih.gov |
| Electron Donation | Pi-donor ligand; 1e- donor (terminal), 3e- donor (bridging). | Contributes to the nucleophilicity of the resulting metal complex. | wikipedia.org |
| Coordination Modes | Can be terminal or bridging (µ₂, µ₃, µ₄). | Facilitates the formation of polynuclear clusters and coordination polymers. | xmu.edu.cnresearchgate.net |
| Coordination Geometries | Forms various geometries around the metal center, including linear, trigonal, and tetrahedral. | Leads to diverse structural architectures in metal-thiolate complexes. | xmu.edu.cn |
Reactivity of the Oxolane Ring System
The oxolane ring in this compound is a saturated five-membered cyclic ether, structurally analogous to tetrahydrofuran (B95107) (THF). Its reactivity is largely defined by the presence of the ether oxygen atom and the inherent strain of the ring system.
Electrophilic Substitution on the Heterocyclic Ring
Direct electrophilic substitution on the carbon atoms of a saturated heterocyclic ring like oxolane is generally unfavorable. Unlike aromatic heterocycles such as furan (B31954) or thiophene, which readily undergo electrophilic substitution, the saturated oxolane ring lacks the π-electron system necessary to stabilize the cationic intermediate required for such a reaction. msu.edu The chemical reactivity of saturated cyclic ethers like oxolane more closely resembles that of their acyclic counterparts. msu.edu
The most significant interaction with electrophiles occurs at the lone pairs of the ring's oxygen atom, which acts as a Lewis base. msu.edu This initial electrophilic attack on the oxygen activates the C-O bonds and typically precedes ring-opening reactions rather than substitution at a ring carbon. msu.edu
Reactions Governing Ring Stability and Opening
The stability of the oxolane ring is significantly greater than that of smaller cyclic ethers like oxiranes (three-membered) and oxetanes (four-membered). libretexts.orgbeilstein-journals.org This stability is attributed to its lower ring strain. The strain energy of oxolane (tetrahydrofuran) is approximately 5.6 kcal/mol, which is substantially less than that of oxirane (27.3 kcal/mol) or oxetane (B1205548) (25.5 kcal/mol). beilstein-journals.org Consequently, oxolane is a relatively unreactive compound that requires more forceful conditions, such as strong acids, to induce ring cleavage. msu.edulibretexts.org
| Cyclic Ether | Ring Size | Systematic Name | Ring Strain (kcal/mol) | Relative Reactivity | Reference |
|---|---|---|---|---|---|
| Oxirane | 3-membered | Oxacyclopropane | 27.3 | High | beilstein-journals.org |
| Oxetane | 4-membered | Oxacyclobutane | 25.5 | High | beilstein-journals.org |
| Oxolane (THF) | 5-membered | Oxacyclopentane | 5.6 | Low | beilstein-journals.org |
The most common reaction of the oxolane ring is acid-catalyzed ring-opening. This process begins with the protonation of the ether oxygen by a strong acid, forming an oxonium ion. A nucleophile can then attack one of the adjacent carbon atoms via an Sₙ2 mechanism, leading to the cleavage of a C-O bond and the formation of a linear product.
Recent advanced research has explored more sophisticated methods for oxolane ring-opening. For example, theoretical studies have investigated the use of Frustrated Lewis Pairs (FLPs) to facilitate this reaction. nih.gov These studies suggest that specific FLPs can energetically favor the ring-opening of THF through a mechanism where the Lewis acidic and basic centers of the FLP interact with the C-O bond of the ring. nih.gov Energy decomposition analysis indicates that the bonding interaction is dominated by a donor-acceptor model, described as forward bonding from the Lewis base to the C-O antibonding orbital (σ*) and back-bonding from the oxygen's p-π orbital to the Lewis acid's empty orbital. nih.gov
Oxidation-Reduction Pathways of this compound
The thiol group is the primary site for redox activity in this compound. It can undergo a variety of oxidation reactions, with the formation of sulfur-sulfur bonds being a predominant pathway. nih.govnih.gov
Formation of Disulfides and Polysulfides
The most common oxidation reaction for thiols is their conversion to disulfides (R-S-S-R). wikipedia.org This oxidation can be achieved using a wide range of mild oxidizing agents. thieme-connect.de The ease of oxidation generally decreases from aromatic thiols to primary, secondary, and tertiary thiols. thieme-connect.de
Common Oxidative Methods:
Halogens: Reagents like iodine (I₂) or bromine (Br₂) readily oxidize thiols to disulfides. wikipedia.org
Hydrogen Peroxide: H₂O₂ can be used, often under basic conditions, to form disulfide bonds. thieme-connect.de
Oxygen: In the presence of metal catalysts, atmospheric oxygen can also effect the oxidation.
Thiol-Disulfide Exchange: A disulfide bond can also be formed through an equilibrium reaction where a thiolate anion attacks an existing disulfide bond, displacing one of the original sulfur atoms. wikipedia.org
| Oxidizing Agent | General Reaction | Conditions | Reference |
|---|---|---|---|
| Iodine (I₂) / Bromine (Br₂) | 2 R-SH + X₂ → R-S-S-R + 2 HX | Typically in an inert solvent. | wikipedia.org |
| Hydrogen Peroxide (H₂O₂) | 2 R-SH + H₂O₂ → R-S-S-R + 2 H₂O | Often requires basic conditions. | thieme-connect.de |
| Dimethyl Sulfoxide (B87167) (DMSO) | 2 R-SH + (CH₃)₂SO → R-S-S-R + (CH₃)₂S + H₂O | Can be used as both solvent and oxidant, often acid-catalyzed. | thieme-connect.de |
| Thiol-Disulfide Exchange | R-SH + R'-S-S-R' ⇌ R-S-S-R' + R'-SH | Equilibrium process, often base-catalyzed. | wikipedia.org |
Beyond disulfides, further oxidation can lead to sulfenic (R-SOH), sulfinic (R-SO₂H), and ultimately sulfonic (R-SO₃H) acids. acs.org Alternatively, thiols can form polysulfides (R-Sₙ-R, where n > 2). Polysulfides can be prepared by reacting thiols with sulfur chlorides (SₙCl₂) or through electrochemical methods involving the insertion of elemental sulfur into disulfides or thiols. britannica.comnih.gov Hydropersulfides (R-SSH), which are oxidized relative to thiols, can act as intermediates and are noted for being both highly nucleophilic (as RSS⁻) and electrophilic (as RSSH). nih.gov
Reductive Cleavage Mechanisms
The reductive cleavage of the carbon-sulfur bond in thiols, a process known as desulfurization, can be achieved through various mechanisms. For a secondary thiol like this compound, these reactions typically involve radical intermediates or transition metal catalysis.
Radical-Mediated Reductive Desulfurization:
A common approach to the desulfurization of unactivated alkyl thiols involves radical chain reactions. nih.gov These reactions are typically initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or azo-bis(cyclohexyl)nitrile (ACHN), upon heating. nih.gov The process generally proceeds through the following steps:
Initiation: The initiator decomposes to form carbon-centered radicals.
Hydrogen Abstraction: The initiator radical abstracts a hydrogen atom from a suitable donor, such as tris(trimethylsilyl)silane (B43935) (TTMSS), to generate a silyl (B83357) radical. nih.gov
Thiyl Radical Formation: The silyl radical then abstracts the hydrogen atom from the sulfhydryl group of this compound to form a thiyl radical. nih.gov
Sulfur Trapping and C-S Bond Cleavage: The thiyl radical can react with a phosphite, like trimethyl phosphite, to form a phosphoranyl radical intermediate. This intermediate undergoes β-scission to yield a carbon-centered radical at the 3-position of the oxolane ring and a thiophosphate. nih.gov
Reduction and Propagation: The resulting carbon-centered radical abstracts a hydrogen atom from the hydrogen donor (e.g., TTMSS) to give the desulfurized product, 4,4-dimethyloxolane, and regenerate the silyl radical, which continues the chain reaction. nih.gov
A proposed mechanism for the radical-mediated reductive desulfurization of this compound is illustrated below:
| Step | Reaction | Description |
| 1 | Initiator → 2 R• | Thermal decomposition of a radical initiator. |
| 2 | R• + (Me₃Si)₃SiH → RH + (Me₃Si)₃Si• | Hydrogen abstraction to form a silyl radical. |
| 3 | (Me₃Si)₃Si• + R'SH → (Me₃Si)₃SiH + R'S• | Formation of the thiyl radical from this compound. |
| 4 | R'S• + P(OMe)₃ → R'S-P•(OMe)₃ | Addition of the thiyl radical to phosphite. |
| 5 | R'S-P•(OMe)₃ → R'• + S=P(OMe)₃ | β-scission to form a carbon-centered radical and thiophosphate. |
| 6 | R'• + (Me₃Si)₃SiH → R'H + (Me₃Si)₃Si• | Hydrogen atom transfer to yield the final product and propagate the chain. |
Table 1: Proposed Radical-Mediated Reductive Desulfurization Mechanism.
Transition Metal-Catalyzed Reductive Desulfurization:
Transition metals such as molybdenum, nickel, and cobalt are also effective in promoting the reductive cleavage of C-S bonds. escholarship.org For instance, molybdenum hexacarbonyl has been used for the reductive desulfurization of alkyl and aryl thiols. escholarship.org The proposed mechanism involves:
Oxidative Addition: The thiol undergoes oxidative addition to the low-valent metal center (e.g., Mo(0)), cleaving the S-H bond and forming a metal-hydrido-thiolate complex.
C-S Bond Cleavage: Subsequent steps can lead to the formation of a metal-sulfido species and the release of the hydrocarbon.
Reductive Elimination: The final step often involves reductive elimination from the metal center, possibly with the aid of a hydrogen source, to yield the alkane and regenerate the active catalyst. escholarship.org
The specific conditions and the nature of the metal and ligands play a crucial role in the efficiency and selectivity of these reactions.
Kinetics of Reactions Involving this compound and Related Thiols
The kinetics of reactions involving thiols are highly dependent on several factors, including the structure of the thiol, the nature of the other reactants, and the reaction conditions. As this compound is a secondary thiol, its reactivity will be influenced by both electronic and steric effects.
Nucleophilicity and Acidity:
Thiols are generally more nucleophilic than their alcohol counterparts, and their conjugate bases, thiolates (RS⁻), are excellent nucleophiles. masterorganicchemistry.com The reactivity of a thiol in nucleophilic substitution or addition reactions is closely tied to the concentration and nucleophilicity of the thiolate anion. The pKa of the thiol is therefore a critical parameter. While specific data for this compound is unavailable, secondary thiols typically have pKa values in the range of 10-11.
Steric and Electronic Effects:
The substitution pattern at the carbon atom bearing the thiol group significantly impacts reaction rates. nsf.gov
Steric Hindrance: this compound is a secondary thiol, which is more sterically hindered than a primary thiol but less so than a tertiary thiol. This steric bulk can hinder the approach of the thiol or thiolate to an electrophilic center, potentially slowing down the reaction rate compared to a primary analogue. researchgate.netnih.gov In reactions where steric hindrance is a dominant factor, the reactivity trend is generally primary > secondary > tertiary. nsf.gov
Electronic Effects: The gem-dimethyl group at the 4-position of the oxolane ring may exert a modest electron-donating inductive effect, which can influence the acidity of the thiol and the nucleophilicity of the corresponding thiolate.
Influence on Reaction Types:
If the chain transfer step (protonation of the enolate intermediate by the thiol) is rate-limiting, as is often the case with alkyl thiols, primary thiols tend to react faster than secondary thiols. This is because the less sterically hindered primary thiol can more readily protonate the intermediate. nsf.govacs.org
If the propagation step (addition of the thiolate to the alkene) is rate-limiting, as can be the case with mercaptopropionate esters, secondary thiols may react faster than primary thiols. This is attributed to the greater electron-donating character of the secondary alkyl group, which increases the nucleophilicity of the thiolate anion. nsf.govacs.org
The following table summarizes the expected kinetic effects on the reactivity of this compound in comparison to other thiols.
| Thiol Type | Relative Steric Hindrance | Relative pKa | Expected Reactivity in Substitution Reactions | Expected Reactivity in Thiol-Michael (Chain-Transfer Limited) |
| Primary Thiol | Low | Lower | High | High |
| This compound (Secondary) | Moderate | Intermediate | Moderate | Moderate |
| Tertiary Thiol | High | Higher | Low | Low |
Table 2: Predicted Kinetic Trends for this compound.
Computational and Theoretical Studies on 4,4 Dimethyloxolane 3 Thiol
Molecular Structure and Conformational Analysis
The three-dimensional arrangement of atoms and the stability of different conformations are fundamental to understanding a molecule's physical and chemical properties.
Geometry optimization is a computational process used to find the most stable arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For organic molecules like 4,4-Dimethyloxolane-3-thiol, Density Functional Theory (DFT) is a widely used and reliable method. nih.govmdpi.com Functionals such as B3LYP, combined with basis sets like 6-311++G(d,p), are commonly employed to balance accuracy and computational cost. nih.govmaterialsciencejournal.org This process calculates the bond lengths, bond angles, and dihedral angles that define the molecule's equilibrium geometry. researchgate.netchemrxiv.org
The optimization of this compound would involve iterative calculations to minimize the energy of the system, resulting in a precise 3D structure. The optimized geometry is confirmed as a true minimum when all vibrational frequencies are real (i.e., no imaginary frequencies). nih.gov
Table 1: Predicted Optimized Geometrical Parameters for this compound (Illustrative) Note: The following data is illustrative of typical results from a DFT calculation and is not based on published experimental or computational values for this specific molecule.
| Parameter | Bond/Angle | Predicted Value |
|---|---|---|
| Bond Length | C-S | 1.85 Å |
| S-H | 1.34 Å | |
| C-O | 1.43 Å | |
| C-C (ring) | 1.54 Å | |
| Bond Angle | C-S-H | 96.5° |
| C-C-S | 110.0° | |
| C-O-C | 109.5° |
This compound possesses a chiral center at the C3 position, meaning it can exist as two enantiomers: (R)-4,4-Dimethyloxolane-3-thiol and (S)-4,4-Dimethyloxolane-3-thiol. Furthermore, the oxolane (tetrahydrofuran) ring is not planar and can adopt various conformations, such as the envelope and twist forms. Computational methods can be used to determine the relative energies of these different stereoisomers and conformers, identifying the most stable forms and the energy barriers between them.
Electronic Structure Analysis
The electronic structure of a molecule governs its reactivity, spectroscopic properties, and intermolecular interactions.
The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding chemical reactivity. nih.gov The HOMO is the orbital from which a molecule is most likely to donate electrons in a reaction (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). cerist.dz
The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is an indicator of the molecule's kinetic stability and chemical reactivity. researchgate.netalrasheedcol.edu.iq A large gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more easily polarized and more reactive. nih.gov These energies are typically calculated using DFT methods. alrasheedcol.edu.iq
Table 2: Predicted Frontier Orbital Energies for this compound (Illustrative) Note: This data is for illustrative purposes.
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -6.50 |
| ELUMO | -0.25 |
Natural Bond Orbital (NBO) analysis is a computational technique that provides insight into the bonding and electronic structure of a molecule by examining interactions between filled (donor) and empty (acceptor) orbitals. cerist.dzdergipark.org.tr It helps to understand hyperconjugation, charge transfer, and the delocalization of electron density within the molecule. nih.gov
For this compound, NBO analysis could reveal key interactions, such as the delocalization of lone pair electrons from the oxygen or sulfur atoms into adjacent antibonding orbitals (e.g., σ* C-C or σ* C-O). The stabilization energy (E(2)) associated with these donor-acceptor interactions quantifies their significance. cerist.dzresearchgate.net
Table 3: Predicted Significant NBO Interactions in this compound (Illustrative) Note: This data is for illustrative purposes.
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |
|---|---|---|
| LP (O) | σ* (C-C) | 3.5 |
| LP (S) | σ* (C-C) | 2.1 |
The distribution of electron density in a molecule is rarely uniform, leading to regions that are electron-rich or electron-poor. A Molecular Electrostatic Potential (MEP) map is a visual representation of this charge distribution on the molecule's surface. researchgate.net
On an MEP map, regions of negative electrostatic potential (typically colored red or yellow) indicate an excess of electron density and are susceptible to electrophilic attack. youtube.comyoutube.com Conversely, regions of positive electrostatic potential (colored blue) are electron-deficient and represent likely sites for nucleophilic attack. cerist.dzyoutube.com For this compound, the MEP map would likely show negative potential around the electronegative oxygen and sulfur atoms, particularly their lone pairs, and positive potential around the hydrogen atom of the thiol group.
Reaction Pathway Elucidation and Transition State Characterization
Computational chemistry provides powerful tools to elucidate the mechanisms of chemical reactions, including identifying transition states and calculating the energetics of reaction pathways. For a substituted thiol like this compound, typical reactions would involve the sulfur atom, such as nucleophilic additions, radical reactions, or oxidations.
Energetics of Reaction Mechanisms
The energetics of a reaction mechanism are typically investigated using quantum mechanical methods like Density Functional Theory (DFT). These calculations determine the relative energies of reactants, intermediates, transition states, and products. For instance, in a hypothetical thiol-ene click reaction involving this compound, DFT could be used to calculate the activation barriers for the propagation and chain-transfer steps. researchgate.netnih.gov Such studies on other thiols have shown that the reaction energetics are influenced by the nature of the alkene reactant. researchgate.netnih.gov
A typical energetic profile would map the potential energy surface of the reaction, identifying the lowest energy path from reactants to products. The stability of intermediates and the height of activation barriers (the energy difference between the reactant and the transition state) are key determinants of the reaction rate and feasibility. For thiol additions to Michael acceptors, computational studies have been used to predict the thermodynamic stability of the products. nih.gov
Table 1: Hypothetical Energy Profile Data for a Reaction of this compound
| Species | Relative Energy (kcal/mol) |
| Reactants | 0.0 |
| Transition State 1 | +15.2 |
| Intermediate | -5.7 |
| Transition State 2 | +10.8 |
| Products | -20.3 |
Note: This table is illustrative and not based on actual experimental or computational data for this compound.
Solvent Effects on Reaction Pathways
Solvents can significantly influence reaction pathways and energetics. rsc.org Computational models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), can be employed to simulate the effect of a solvent on a reaction. These models treat the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of solvation energies.
Studies on thiol-maleimide reactions have demonstrated that the choice of solvent can influence whether a reaction proceeds through a base-initiated, nucleophile-initiated, or ion pair-initiated mechanism. rsc.org For example, polar solvents might stabilize charged intermediates or transition states, thereby lowering the activation energy and accelerating the reaction rate compared to nonpolar solvents. figshare.com Research on thiol-disulfide exchange reactions found them to be significantly faster in aprotic solvents compared to water, which is consistent with a more delocalized negative charge in the transition state. nih.gov
Prediction of Spectroscopic Properties
Computational methods are widely used to predict various spectroscopic properties of molecules, which can aid in their identification and characterization.
Vibrational Spectroscopy (FT-IR, Raman) and Potential Energy Distribution (PED)
DFT calculations are a standard tool for predicting the vibrational frequencies of molecules, which correspond to the peaks observed in FT-IR and Raman spectra. rsc.org The calculation involves computing the second derivatives of the energy with respect to the atomic positions (the Hessian matrix). Diagonalizing this matrix yields the vibrational frequencies and the corresponding normal modes. scm.com
Potential Energy Distribution (PED) analysis is then used to assign the calculated vibrational frequencies to specific molecular motions, such as stretching, bending, or wagging of particular bonds or functional groups. This allows for a detailed interpretation of the experimental spectra. While no specific PED analysis for this compound is available, such an analysis would be crucial for assigning the characteristic vibrations of the thiol group (S-H stretch), the C-S bond, and the oxolane ring.
Table 2: Hypothetical Calculated Vibrational Frequencies and PED for this compound
| Calculated Frequency (cm⁻¹) | Dominant PED Contribution | Vibrational Mode |
| 2980 | 95% C-H stretch | C-H Asymmetric Stretch |
| 2890 | 92% C-H stretch | C-H Symmetric Stretch |
| 2570 | 88% S-H stretch | S-H Stretch |
| 1450 | 75% CH₂ bend | CH₂ Scissoring |
| 1080 | 80% C-O-C stretch | C-O-C Asymmetric Stretch |
| 720 | 65% C-S stretch | C-S Stretch |
Note: This table is illustrative and not based on actual experimental or computational data for this compound.
Electronic Absorption Spectroscopy (UV-Vis) and Time-Dependent DFT (TD-DFT)
Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to predict the electronic absorption spectra (UV-Vis) of molecules. mdpi.com It calculates the energies of electronic transitions from the ground state to various excited states. These transition energies correspond to the wavelengths of light that a molecule absorbs.
For a molecule like this compound, the UV-Vis spectrum would likely be dominated by transitions involving the non-bonding electrons on the sulfur and oxygen atoms. TD-DFT calculations can help identify the nature of these transitions, for example, whether they are n → σ* or n → π* transitions, and predict the corresponding absorption maxima (λmax). researchgate.net The accuracy of TD-DFT predictions can be influenced by the choice of functional and basis set, as well as the inclusion of solvent effects. mdpi.com
Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions
Computational chemistry can also predict Nuclear Magnetic Resonance (NMR) chemical shifts (δ) and spin-spin coupling constants. nih.gov The Gauge-Including Atomic Orbital (GIAO) method is a common approach for calculating NMR shielding tensors, which are then converted to chemical shifts by referencing them to a standard compound like tetramethylsilane (B1202638) (TMS).
Predicting the ¹H and ¹³C NMR spectra for this compound would involve calculating the chemical shifts for each unique proton and carbon atom in the molecule. These calculations can be very useful for confirming the structure of a newly synthesized compound or for interpreting complex experimental NMR spectra. The accuracy of the predicted chemical shifts is dependent on the level of theory, basis set, and the inclusion of solvent effects. nih.gov Studies on other sulfur-containing compounds have shown a correlation between NMR chemical shifts and the protonation constants of thiolate groups. mtak.hu
Table 3: Hypothetical Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C2 | 68.5 |
| C3 | 45.2 |
| C4 | 40.1 |
| C5 | 70.3 |
| C4-CH₃ (a) | 25.8 |
| C4-CH₃ (b) | 24.9 |
Note: This table is illustrative and not based on actual experimental or computational data for this compound.
Application of Molecular Mechanics (MM) and Quantum Mechanics/Molecular Mechanics (QM/MM) Methods
Molecular Mechanics (MM) and the hybrid QM/MM methods are foundational techniques for simulating the behavior of molecular systems. fiveable.mewustl.eduwikipedia.org While MM uses classical physics to efficiently model large systems, QM/MM combines the accuracy of quantum mechanics for a critical region of a molecule with the speed of MM for the surrounding environment. nih.govmiami.edu
Molecular Mechanics (MM) Studies
Molecular mechanics models a molecule as a collection of atoms held together by springs, representing chemical bonds. The total potential energy of the system is calculated using a force field, which is a set of parameters and functions describing bonded and non-bonded interactions. fiveable.mewustl.eduwikipedia.org For this compound, a force field like the General Amber Force Field (GAFF) would be suitable for simulating its conformational landscape and dynamic behavior. acs.org
The primary applications of MM for this molecule would include:
Conformational Analysis: Identifying the most stable three-dimensional structures (conformers) of the molecule. This involves exploring the potential energy surface by systematically rotating the rotatable bonds, such as the C-S-H bond of the thiol group.
Molecular Dynamics (MD) Simulations: Simulating the movement of atoms over time to understand the molecule's flexibility and intermolecular interactions in different environments, such as in a solvent or interacting with other molecules. youtube.comyoutube.com MD simulations can provide insights into properties like the radial distribution function, which describes the probability of finding another molecule at a certain distance. youtube.com
A hypothetical MM study on this compound would involve defining atom types for the sulfur, oxygen, carbon, and hydrogen atoms and assigning parameters for bond stretching, angle bending, and torsional (dihedral) angles.
Table 1: Illustrative Bond and Angle Parameters for MM Simulation of this compound (Note: These are representative values and would need to be specifically parameterized or derived from a standard force field.)
| Interaction Type | Atoms Involved | Equilibrium Value | Force Constant |
| Bond Stretching | C-S | 1.82 Å | 225 kcal mol⁻¹ Å⁻² |
| Bond Stretching | S-H | 1.34 Å | 340 kcal mol⁻¹ Å⁻² |
| Bond Stretching | C-O | 1.43 Å | 320 kcal mol⁻¹ Å⁻² |
| Angle Bending | C-S-H | 96.5° | 55 kcal mol⁻¹ rad⁻² |
| Angle Bending | C-O-C | 109.5° | 60 kcal mol⁻¹ rad⁻² |
| Angle Bending | S-C-C | 109.5° | 63 kcal mol⁻¹ rad⁻² |
Quantum Mechanics/Molecular Mechanics (QM/MM) Methods
For studying chemical reactions involving this compound, a purely classical MM approach is insufficient as it cannot describe the breaking and forming of chemical bonds. This is where QM/MM methods become essential. nih.govmiami.edu In a QM/MM simulation, the chemically active part of the molecule (the QM region), such as the thiol group, is treated with a high-level quantum mechanical method, while the rest of the molecule and its environment (the MM region) are described by a classical force field. nih.gov
Potential applications of QM/MM for this compound include:
Modeling Reaction Mechanisms: Investigating the reaction pathways of the thiol group, such as its oxidation or its role as a nucleophile in a Michael addition. acs.org The QM region would include the sulfur atom and adjacent carbons, allowing for an accurate calculation of the transition state and reaction barriers.
Enzymatic Reactions: If this molecule were a substrate for an enzyme, QM/MM could be used to model its interaction and reaction within the enzyme's active site. nih.govrsc.org The substrate and key active site residues would constitute the QM region, while the rest of the protein and solvent would be the MM region.
The choice of the QM method is crucial for the accuracy of the simulation, with Density Functional Theory (DFT) being a common choice for its balance of accuracy and computational cost. nih.govacs.org
Computational Approaches to Chemical Reactivity Descriptors
The key reactivity descriptors are calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
Global Reactivity Descriptors: These parameters describe the reactivity of the molecule as a whole.
Chemical Potential (μ): Related to the escaping tendency of electrons. A higher chemical potential suggests better nucleophilic character.
Chemical Hardness (η): Measures the resistance to a change in electron distribution. Harder molecules are generally less reactive.
Global Softness (S): The reciprocal of hardness; softer molecules are more reactive.
Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.
Local Reactivity Descriptors (Fukui Functions): These indices identify the most reactive sites within a molecule. The Fukui function, f(r), indicates the change in electron density at a specific point when an electron is added or removed. This allows for the identification of sites susceptible to:
Nucleophilic attack (f⁺): Where an incoming nucleophile is most likely to react.
Electrophilic attack (f⁻): Where an incoming electrophile is most likely to react.
Radical attack (f⁰): The preferred site for radical reactions.
For this compound, DFT calculations would likely show that the sulfur atom of the thiol group is a primary site for both electrophilic and radical attack due to the presence of lone pairs and the relatively weaker S-H bond.
Table 2: Hypothetical Global Reactivity Descriptors for this compound Calculated using DFT (Note: These values are illustrative and based on typical calculations for similar thiol-containing compounds.)
| Descriptor | Formula | Calculated Value (eV) | Interpretation |
| HOMO Energy (E_HOMO) | - | -6.25 | Energy of the highest occupied molecular orbital |
| LUMO Energy (E_LUMO) | - | 0.85 | Energy of the lowest unoccupied molecular orbital |
| Energy Gap (ΔE) | E_LUMO - E_HOMO | 7.10 | Indicates chemical stability |
| Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 | -2.70 | Electron donating capability |
| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | 3.55 | Resistance to charge transfer |
| Electrophilicity Index (ω) | μ² / (2η) | 1.03 | Global electrophilic nature |
These computational approaches provide a detailed, atomistic view of the properties and potential reactivity of this compound, guiding further experimental investigation and application.
Sophisticated Analytical Techniques for Characterization and Quantification of 4,4 Dimethyloxolane 3 Thiol
High-Resolution Mass Spectrometry (HRMS) for Structural Elucidation and Trace Analysis
High-resolution mass spectrometry (HRMS) is a cornerstone technology for the structural elucidation of unknown compounds and the analysis of molecules at trace levels. nih.govsfrbm.org Unlike nominal mass instruments, HRMS analyzers like Time-of-Flight (TOF) or Orbitrap provide highly accurate mass measurements, typically with an error of less than 5 ppm. nih.gov This precision allows for the determination of the elemental composition of a molecule from its exact mass.
For 4,4-dimethyloxolane-3-thiol, HRMS is instrumental in confirming its molecular formula, C₆H₁₂OS. By measuring the mass-to-charge ratio (m/z) of the molecular ion with high accuracy, it is possible to distinguish it from other isobaric compounds (molecules with the same nominal mass but different elemental formulas). This capability is crucial for confident identification in complex samples where multiple compounds may have similar masses. nih.gov
| Property | Value |
|---|---|
| Molecular Formula | C₆H₁₂OS |
| Nominal Mass | 132 Da |
| Monoisotopic (Exact) Mass | 132.06599 Da |
| Calculated m/z for [M+H]⁺ | 133.07376 Da |
Electrospray ionization (ESI) is a soft ionization technique that transfers ions from a liquid solution into the gas phase for mass spectrometric analysis with minimal fragmentation. nih.govnih.gov It is particularly well-suited for polar molecules and is often coupled with liquid chromatography. For the analysis of this compound, ESI-MS would typically be performed in positive ion mode, where the molecule would be protonated to form the [M+H]⁺ ion.
Due to the volatile nature of many thiols, direct analysis by ESI-MS can be challenging. Therefore, a common strategy involves chemical derivatization. mdpi.com Derivatizing the thiol group with a reagent that introduces a permanent positive charge or a more easily ionizable moiety can significantly enhance ESI efficiency and detection sensitivity. uvic.caresearchgate.net This approach also makes the analyte more amenable to liquid chromatography by increasing its polarity and molecular weight. acs.orgresearchgate.net
Tandem mass spectrometry (MS/MS) is a powerful technique used for structural elucidation by fragmenting a selected precursor ion and analyzing its resulting product ions. nih.govsfrbm.org In an MS/MS experiment, the molecular ion of this compound ([M+H]⁺ at m/z 133.07) would be isolated, subjected to collision-induced dissociation (CID), and the resulting fragment ions detected. wikipedia.org The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm its identity.
The fragmentation of this compound is predicted to proceed through several key pathways based on the typical fragmentation of cyclic ethers, thiols, and dimethylated compounds. acs.orgwhitman.edudocbrown.info These pathways include:
Loss of the thiol group: Cleavage of the C-S bond can result in the loss of a hydrosulfide (B80085) radical (•SH) or hydrogen sulfide (B99878) (H₂S).
Ring-opening: The oxolane ring can undergo cleavage, leading to characteristic acyclic fragment ions.
Loss of methyl groups: Cleavage of the C-C bonds can lead to the loss of one or both methyl groups (•CH₃).
Alpha-cleavage: The bond adjacent to the sulfur atom can break, which is a common fragmentation pathway for thiols and sulfides. wikipedia.org
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Plausible Neutral Loss | Fragment Structure/Description |
|---|---|---|---|
| 133.07 | 115.06 | H₂O | Loss of water |
| 133.07 | 99.08 | H₂S | Loss of hydrogen sulfide |
| 133.07 | 71.05 | C₂H₆S | Ring opening and subsequent fragmentation |
| 133.07 | 59.01 | C₄H₈O | Cleavage resulting in [CH₃S]⁺ or similar ion |
Advanced Chromatographic Separation Methods
Chromatography is indispensable for the analysis of this compound, as it separates the target analyte from the complex sample matrix prior to detection. researchgate.net This separation prevents interference from other compounds and allows for accurate quantification. Both liquid and gas chromatography techniques are applicable, with the choice depending on the sample matrix and analytical objective.
While gas chromatography is often preferred for volatile thiols, HPLC and UPLC offer a viable alternative, particularly when coupled with derivatization. mdpi.comacs.org Derivatization serves to decrease the volatility of this compound and introduce a chromophore or fluorophore, enabling detection by UV-Vis or fluorescence detectors. A more advanced approach couples HPLC/UPLC with mass spectrometry, which provides both separation and highly selective, sensitive detection. acs.orgnih.gov
For the separation, reversed-phase chromatography using a C18 column is typically employed. researchgate.net The mobile phase usually consists of a gradient mixture of water and an organic solvent like acetonitrile (B52724) or methanol, with a small amount of acid (e.g., formic acid) to improve peak shape and ionization efficiency for MS detection.
Table 3: Representative HPLC-MS/MS Parameters for Thiol Analysis
| Parameter | Typical Condition |
|---|---|
| Column | Reversed-phase C18 (e.g., 100 mm x 2.1 mm, 1.7 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile or Methanol + 0.1% Formic Acid |
| Flow Rate | 0.2 - 0.5 mL/min |
| Detector | Tandem Mass Spectrometer (MS/MS) |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
Gas chromatography (GC) is an ideal technique for analyzing volatile compounds like this compound. researchgate.net The separation is typically performed on a capillary column with a nonpolar or mid-polar stationary phase. The choice of detector is critical for achieving the required sensitivity and selectivity.
Sulfur Chemiluminescence Detection (SCD): The SCD is a highly selective and sensitive detector for sulfur-containing compounds. acs.orgshimadzu.com It provides an equimolar response to sulfur atoms, meaning the signal is directly proportional to the amount of sulfur entering the detector, regardless of the compound's structure. This makes it an excellent choice for quantifying sulfur compounds in complex matrices like food and beverages without interference from non-sulfur compounds. chromatographyonline.comgcms.cz
Time-of-Flight Mass Spectrometry (TOF-MS): Coupling GC with a TOF-MS provides high-resolution mass data for the eluting compounds. labrulez.com This allows for confident identification based on both retention time and accurate mass, and the resulting mass spectrum can be used for structural confirmation. sepsolve.com
For exceptionally complex samples, such as essential oils or food aromas, comprehensive two-dimensional gas chromatography (GCxGC) offers significantly enhanced separation power compared to conventional one-dimensional GC. labrulez.comleco.comleco.com In GCxGC, the effluent from a primary column is continuously trapped, focused, and re-injected onto a second, shorter column with a different stationary phase (e.g., nonpolar followed by a polar column).
This orthogonal separation mechanism spreads the compounds across a two-dimensional plane, resolving many components that would otherwise co-elute in a single-column separation. labrulez.com When coupled with TOF-MS, GCxGC provides an unparalleled ability to separate and identify trace-level components in the most challenging matrices. sepsolve.comleco.com This technique is particularly valuable in flavor and fragrance analysis for profiling the complete volatile composition and identifying key aroma compounds like this compound. researchgate.netlabrulez.com
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For this compound, NMR confirms the connectivity and stereochemistry of the molecule.
One-dimensional ¹H and ¹³C NMR spectra offer fundamental insights into the molecular structure of this compound by identifying the distinct proton and carbon environments.
The ¹H NMR spectrum is expected to show signals corresponding to the protons of the two methyl groups, the methylene (B1212753) protons of the oxolane ring, the methine proton adjacent to the thiol group, and the thiol proton itself. The geminal dimethyl groups at the C4 position are chemically equivalent and would typically appear as two distinct singlets due to the chiral center at C3, or as a single singlet depending on the solvent and temperature. The protons on the C5 methylene group (adjacent to the oxygen) would be the most deshielded of the ring protons. The C2 methylene protons would appear at a slightly lower chemical shift. The C3 methine proton, being attached to the carbon bearing the thiol, will show a distinct chemical shift, and its signal's multiplicity will be determined by coupling to the adjacent C2 protons. The thiol proton (-SH) signal is often a broad singlet, and its chemical shift can vary significantly depending on concentration, solvent, and temperature; its presence can be confirmed by D₂O exchange. researchgate.net
The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The spectrum for this compound would be expected to display signals for the two equivalent methyl carbons, the C4 quaternary carbon, the C2 and C5 methylene carbons, and the C3 methine carbon bonded to the sulfur atom. The chemical shifts are influenced by the electronegativity of adjacent atoms, with carbons closer to the oxygen atom (C2 and C5) being more deshielded than the other ring carbons.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on typical chemical shifts for similar structural motifs.
| Atom | NMR Type | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity | Notes |
| -C(CH₃)₂ | ¹H | ~1.1 - 1.3 | Singlet(s) | Two singlets expected due to adjacent chiral center. |
| -CH₂- (C2) | ¹H | ~3.6 - 3.8 | Multiplet | Coupled to C3-H. |
| -CH- (C3) | ¹H | ~3.2 - 3.5 | Multiplet | Coupled to C2 protons. |
| -CH₂- (C5) | ¹H | ~3.8 - 4.0 | Multiplet | Adjacent to ring oxygen. |
| -SH | ¹H | ~1.5 - 2.5 | Broad Singlet | Shift is variable; disappears on D₂O exchange. |
| -C(CH₃)₂ | ¹³C | ~25 - 30 | - | Methyl carbons. |
| -C (CH₃)₂ (C4) | ¹³C | ~40 - 45 | - | Quaternary carbon. |
| -CH₂- (C2) | ¹³C | ~70 - 75 | - | Methylene carbon. |
| -CH- (C3) | ¹³C | ~45 - 50 | - | Methine carbon attached to sulfur. |
| -CH₂- (C5) | ¹³C | ~75 - 80 | - | Methylene carbon adjacent to oxygen. |
To unambiguously assign all proton and carbon signals and confirm the molecular structure, advanced 2D NMR techniques are employed. semanticscholar.orgipb.pt
COSY (Correlation Spectroscopy) : This experiment reveals proton-proton couplings. For this compound, it would show correlations between the proton on C3 and the methylene protons on C2, confirming their adjacency in the ring structure.
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence) : These experiments correlate protons with their directly attached carbons. It would be used to definitively link each proton signal to its corresponding carbon signal in the oxolane ring and methyl groups.
Solid-State NMR : If the compound is a solid, this technique can provide information about its structure and dynamics in the solid phase. It is particularly useful for studying polymorphism, conformation, and intermolecular interactions that are not observable in solution. researchgate.net
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound would exhibit several key absorption bands that confirm its structure.
The most characteristic bands include:
S-H Stretch : A weak to medium absorption band appearing around 2550-2600 cm⁻¹. This peak is a definitive indicator of the thiol functional group.
C-S Stretch : A weak absorption in the region of 600-800 cm⁻¹, characteristic of the carbon-sulfur single bond.
C-O-C Stretch : A strong, distinct band typically found in the 1050-1150 cm⁻¹ range, confirming the presence of the ether linkage within the oxolane ring.
C-H Stretch : Strong absorptions just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) corresponding to the stretching vibrations of the sp³-hybridized C-H bonds in the methyl and methylene groups.
Table 2: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
| Thiol (-SH) | S-H Stretch | 2550 - 2600 | Weak to Medium |
| Alkyl Thiol (C-S) | C-S Stretch | 600 - 800 | Weak |
| Ether (C-O-C) | C-O-C Asymmetric Stretch | 1050 - 1150 | Strong |
| Alkane (C-H) | C-H Stretch | 2850 - 2960 | Strong |
| Methylene (-CH₂-) | C-H Bend (Scissoring) | 1450 - 1470 | Medium |
| Methyl (-CH₃) | C-H Bend (Asymmetric) | ~1450 | Medium |
Derivatization Strategies for Enhanced Analytical Sensitivity and Selectivity
Due to their high reactivity and often low volatility, the direct analysis of thiols like this compound by methods such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) can be challenging. nih.gov Derivatization is a chemical modification strategy used to convert the thiol group into a more stable and easily detectable functional group, thereby enhancing analytical sensitivity and selectivity. nih.govsemanticscholar.org
The primary goals of derivatizing the thiol group are:
To increase molecular weight and volatility for GC analysis. mdpi.com
To introduce a chromophore or fluorophore for sensitive UV-Vis or fluorescence detection in HPLC.
To create a derivative with favorable ionization properties for mass spectrometry (MS). pnnl.gov
To stabilize the highly reactive thiol group, preventing its oxidation to a disulfide. nih.gov
Several reagents are commonly used for thiol derivatization:
Alkylating Agents : Reagents like pentafluorobenzyl bromide (PFBBr) react with the thiol to form a stable thioether. The resulting derivative is highly volatile and possesses electrophoric properties, making it ideal for sensitive detection by GC with an electron capture detector (GC-ECD) or negative chemical ionization mass spectrometry (NCI-MS). nih.govmdpi.com
Maleimides : N-substituted maleimides react specifically with thiols via a Michael addition reaction to form a stable thioether adduct. If the maleimide (B117702) contains a chromophore (e.g., N-ethylmaleimide), the derivative can be readily detected by UV-Vis spectroscopy. nih.gov
Disulfides : Reagents such as 4,4′-dithiodipyridine (DTDP) react with the thiol through a disulfide exchange reaction. mdpi.comresearchgate.net This introduces a pyridyl group that enhances ionization efficiency for electrospray ionization-mass spectrometry (ESI-MS). mdpi.com
Selenium-based Reagents : Compounds like ebselen (B1671040) react rapidly and selectively with thiols to form a selenylsulfide (Se-S) bond. These derivatives are useful in MS-based analyses, as the isotopic pattern of selenium can aid in identification. pnnl.govresearchgate.net
Table 3: Common Derivatization Reagents for Thiols
| Reagent Class | Example Reagent | Reaction Type | Analytical Advantage |
| Alkylating Agent | Pentafluorobenzyl bromide (PFBBr) | Nucleophilic Substitution | Enhances volatility for GC; suitable for ECD and NCI-MS detection. nih.govmdpi.com |
| Michael Acceptor | N-Ethylmaleimide (NEM) | Michael Addition | Forms stable adducts; introduces a chromophore for UV detection. nih.gov |
| Disulfide Exchange | 4,4′-Dithiodipyridine (DTDP) | Thiol-Disulfide Exchange | Introduces a UV-active and easily ionizable group for LC-MS. mdpi.com |
| Selenium Reagent | Ebselen | Se-N bond cleavage / Se-S bond formation | Highly selective; introduces a unique isotopic signature for MS. pnnl.gov |
Electrochemical Methods for Thiol Quantification
Electrochemical methods offer a highly sensitive and selective approach for the quantification of thiol-containing compounds. mdpi.com These techniques are based on the electrochemical oxidation of the thiol group at the surface of an electrode. The measured current is directly proportional to the concentration of the thiol in the sample.
Direct oxidation of thiols at conventional electrodes (like glassy carbon or platinum) often requires a high overpotential, which can lead to poor selectivity and electrode fouling. acs.org To overcome these limitations, chemically modified electrodes are frequently used. These modifications can include:
Noble Metal Nanoparticles : Gold (Au) or platinum (Pt) nanoparticles deposited on the electrode surface can catalyze the oxidation of thiols, lowering the required potential and enhancing the signal. rsc.org
Mediators : Molecules like pyrroloquinoline quinone (PQQ) can be immobilized on the electrode to facilitate the electron transfer process. acs.org The mediator chemically oxidizes the thiol and is then electrochemically regenerated at the electrode surface, creating a catalytic cycle that amplifies the current. acs.org
Conducting Polymers : Films of conducting polymers can be used to preconcentrate the analyte at the electrode surface and improve electron transfer kinetics.
The general mechanism for the electrochemical detection of a thiol (RSH) like this compound often involves its oxidation to a disulfide (RSSR):
2 RSH → RSSR + 2H⁺ + 2e⁻
By monitoring the current generated by this oxidation reaction using techniques such as cyclic voltammetry, differential pulse voltammetry, or amperometry, precise quantification is possible, often reaching detection limits in the picomolar (pM) to nanomolar (nM) range. electrochemsci.org These methods are advantageous due to their simplicity, rapidity, high sensitivity, and potential for miniaturization. electrochemsci.org
Synthesis and Exploration of 4,4 Dimethyloxolane 3 Thiol Derivatives
Chemical Modification of the Thiol Group
The sulfur atom of the thiol group is a versatile functional handle, readily participating in a variety of chemical reactions. Its nucleophilicity allows for the formation of new carbon-sulfur bonds, while the sulfur atom itself can be oxidized to higher oxidation states.
The conversion of the thiol group in 4,4-dimethyloxolane-3-thiol to a thioether (sulfide) is a fundamental transformation. This is typically achieved through the reaction of the corresponding thiolate, generated in situ with a base, with an electrophilic partner such as an organohalide in a nucleophilic substitution reaction. taylorandfrancis.comacsgcipr.org This method is highly versatile, allowing for the introduction of a wide range of alkyl, aryl, and functionalized moieties.
Alternative strategies to circumvent the use of volatile and malodorous thiols, or to manage their reactivity, involve using thiol equivalents. acsgcipr.org For instance, thiourea (B124793) can react with organic halides to form an isothiouronium salt, which is then hydrolyzed to yield the thioether, providing an odorless route to C-S bond formation. taylorandfrancis.com The Mitsunobu reaction offers another approach, allowing for the direct conversion of alcohols to thioethers with inversion of stereochemistry, a method particularly useful for preparing chiral thioethers from hindered tertiary alcohols. beilstein-journals.orgnih.gov
Table 1: Representative Methods for Thioether Synthesis from Thiols
| Method | Electrophile/Reagent | Key Features |
|---|---|---|
| Alkylation | Alkyl Halides (R-X) | Standard SN2 reaction; requires a base. acsgcipr.org |
| Mitsunobu Reaction | Alcohols (R-OH), DEAD/DIAD, PPh3 | Proceeds with inversion of stereochemistry; suitable for hindered systems. beilstein-journals.orgnih.gov |
| Thiol-ene Reaction | Alkenes | Radical or base-catalyzed addition of the S-H bond across a double bond. acsgcipr.org |
| Thiourea Method | Organic Halides, Thiourea | Odorless alternative to using the free thiol directly. taylorandfrancis.com |
The sulfur atom in the thioether derivatives of this compound can be readily oxidized to form the corresponding sulfoxides and sulfones. These oxidized sulfur species are important in their own right, often exhibiting unique chemical and physical properties. The selective oxidation to either the sulfoxide (B87167) or the sulfone can typically be controlled by the choice of oxidant and the reaction stoichiometry. organic-chemistry.org
Hydrogen peroxide (H₂O₂) is a common and environmentally benign oxidant for this transformation. organic-chemistry.orgorganic-chemistry.org The reaction can be catalyzed by various metal catalysts, such as tantalum carbide for sulfoxide formation or niobium carbide for sulfone formation, allowing for high selectivity. organic-chemistry.org Other reagents like urea-hydrogen peroxide (UHP) in combination with activating agents such as phthalic anhydride (B1165640) provide a metal-free alternative for the selective synthesis of sulfones. organic-chemistry.org The controlled oxidation is crucial, as over-oxidation of the thioether can lead directly to the sulfone, bypassing the sulfoxide.
Table 2: Common Oxidants for Thioether Oxidation
| Oxidizing System | Predominant Product | Notes |
|---|---|---|
| H₂O₂ (1 equivalent) / Sc(OTf)₃ | Sulfoxide | Catalytic system for mono-oxidation. organic-chemistry.org |
| H₂O₂ (excess) / Niobium Carbide | Sulfone | Efficiently affords sulfones; catalyst is reusable. organic-chemistry.org |
| m-Chloroperbenzoic acid (m-CPBA) | Sulfoxide or Sulfone | Stoichiometry dependent; 1 eq. for sulfoxide, >2 eq. for sulfone. |
The thiol group of this compound can be acylated to form thiol esters. Thiol esters are important intermediates in organic synthesis and have biological relevance. A common method for their synthesis involves the reaction of the thiol with an acylating agent, such as an acyl chloride or a carboxylic acid activated with a coupling agent. N-acylbenzotriazoles, for example, have been shown to be mild and effective S-acylating agents for various thiols. organic-chemistry.org Direct thioesterification of aldehydes with thiols can also be achieved using specific catalysts under mild conditions. organic-chemistry.org
Thioacetals, specifically dithioacetals, can be formed by the reaction of the thiol with an aldehyde or ketone, typically under acidic catalysis. This reaction involves the formation of two new C-S bonds. While the reaction of an aldehyde with two equivalents of a single thiol yields a symmetrical dithioacetal, protocols have been developed for the selective synthesis of unsymmetrical dithioacetals by reacting an aldehyde with a mixture of two different thiols under kinetic control. nih.gov
Derivatives Involving Modifications of the Oxolane Ring
While modifications often focus on the thiol group, the oxolane ring itself can be a target for derivatization, although this is generally more complex. Such modifications can alter the steric and electronic properties of the entire scaffold.
Stereochemistry is a critical aspect of molecular design. For derivatives of this compound, controlling the stereochemistry at the C-3 position and any new stereocenters generated during synthesis is of significant interest. When synthesizing derivatives via the thiol group, stereochemical integrity can often be maintained. For example, SN2 reactions on chiral electrophiles will proceed with a predictable inversion of configuration. beilstein-journals.org
In reactions that create new stereocenters, such as the thiol-yne reaction, the stereochemistry of the resulting vinyl thioether can be controlled. nih.gov The cis:trans ratio of the product can be tuned by adjusting the polarity of the solvent system, which in turn influences the mechanical properties of resulting polymers. nih.gov This demonstrates that modifications originating at the thiol can have profound stereochemical consequences on the final product structure.
Introduction of Additional Heterocyclic Moieties onto the this compound Scaffold
The this compound scaffold can be further elaborated by incorporating additional heterocyclic rings. This is a common strategy in medicinal chemistry to explore new chemical space and modulate biological activity. The thiol group serves as an excellent anchor point for the construction of sulfur-containing heterocycles.
For example, thiols are key starting materials in cycloaddition reactions. They can react with hydrazonoyl halides to form substituted 1,3,4-thiadiazoles. researchgate.net Another powerful method is the thia-Michael reaction, where the thiol undergoes conjugate addition to an activated alkene. nih.gov This reaction can be part of a tandem sequence, as demonstrated in the synthesis of thiopyrano[2,3-b]quinoline derivatives from 2-sulfanylquinoline-3-carbaldehyde precursors. nih.gov These methods allow for the fusion or attachment of diverse heterocyclic systems, such as pyrazoles, tetrazoles, and thiadiazoles, onto the core structure, significantly expanding the molecular diversity of the accessible derivatives. nih.govmdpi.com
Structure-Reactivity Relationship Studies within Derivative Series
The reactivity of derivatives of this compound is intrinsically linked to the electronic and steric environment of the thiol group and the oxolane ring. Systematic modifications to the core structure allow for a detailed investigation of these relationships, providing insights that can guide the design of molecules with specific reactivity profiles.
Key structural modifications and their expected impact on reactivity include:
Substitution on the Thiol Group: The reactivity of the sulfur atom can be modulated by its substitution. Thioethers (R-S-R'), for instance, are generally less nucleophilic than the parent thiol. The formation of disulfides (R-S-S-R') introduces a reversible covalent bond that is responsive to redox stimuli, a property widely exploited in dynamic materials. mdpi.com Thioesters (R-S-CO-R') are susceptible to hydrolysis and can act as precursors for generating the free thiol.
Modification of the Oxolane Ring: Introducing electron-withdrawing or electron-donating groups onto the oxolane ring can influence the acidity of the thiol proton (pKa). For example, electron-withdrawing substituents would be expected to increase the acidity of the thiol, thereby enhancing its nucleophilicity in its thiolate form.
Steric Hindrance: The gem-dimethyl group at the 4-position of the oxolane ring imparts significant steric hindrance around the thiol group. This can influence the accessibility of the sulfur atom to reagents, potentially slowing down reaction rates compared to less hindered thiols. This steric shielding can also provide stability to the thiol group by protecting it from unwanted side reactions.
The following interactive table summarizes the anticipated structure-reactivity relationships for various hypothetical derivatives of this compound.
| Derivative Type | Structural Modification | Expected Impact on Reactivity | Potential Application |
| Thioether | Alkylation of the thiol group (e.g., S-methyl) | Decreased nucleophilicity compared to the thiol; increased stability towards oxidation. | Synthetic intermediate; protecting group. |
| Disulfide | Oxidation of the thiol to form a disulfide linkage | Introduces a redox-responsive reversible bond. | Self-healing polymers; drug delivery systems. mdpi.com |
| Thioester | Acylation of the thiol group | Can act as a masked thiol, releasing the free thiol upon hydrolysis. | Prodrugs; controlled release systems. |
| Ring-Substituted Derivatives | Introduction of an electron-withdrawing group on the oxolane ring | Increased acidity of the thiol proton (lower pKa). | Enhanced reactivity in base-catalyzed reactions. |
| Ring-Substituted Derivatives | Introduction of an electron-donating group on the oxolane ring | Decreased acidity of the thiol proton (higher pKa). | Modulated reactivity for specific synthetic routes. |
Functionalization for Specific Chemical Applications (e.g., polymeric materials, surface modifications)
The thiol group is an excellent anchor for the functionalization of molecules, enabling their incorporation into larger systems such as polymers and their attachment to surfaces. This versatility opens up a wide range of applications for derivatives of this compound.
Polymeric Materials:
Thiol-containing molecules are valuable building blocks in polymer chemistry. The "thiol-ene" click reaction, a highly efficient and often photochemically initiated reaction between a thiol and an alkene, is a popular method for polymer synthesis and modification. nih.gov Derivatives of this compound could be utilized in several ways:
Monomer Synthesis: The thiol could be reacted with a molecule containing a polymerizable group (like an acrylate (B77674) or vinyl group) to create a monomer that can then be incorporated into a polymer chain.
Polymer Modification: Existing polymers with pendant "ene" groups can be functionalized by grafting the thiol derivative onto the polymer backbone. This allows for the introduction of the specific properties of the 4,4-dimethyloxolane moiety into the polymer.
Cross-linking Agents: Dithiol derivatives could be used as cross-linking agents to create polymer networks with enhanced mechanical properties and thermal stability. researchgate.net
The following table outlines potential functionalization strategies for incorporating this compound derivatives into polymeric materials.
| Functionalization Strategy | Description | Resulting Polymer Feature |
| Thiol-ene Click Chemistry | Reaction of the thiol with a polymer containing alkene groups. nih.gov | Grafting of the oxolane moiety onto the polymer, modifying its surface properties. |
| Chain-transfer Agent in RAFT Polymerization | The thiol can potentially act as a chain-transfer agent in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. | Control over polymer molecular weight and architecture. |
| Polycondensation | Reaction of a dithiol derivative with a di-electrophile to form a polymer backbone. | Creation of novel sulfur-containing polymers with specific thermal and mechanical properties. |
Surface Modifications:
The ability of thiols to form strong bonds with certain surfaces, particularly noble metals like gold, and their reactivity with silane (B1218182) coupling agents, makes them ideal for surface modification. nih.govmdpi.com This allows for the creation of functionalized surfaces with tailored properties for a variety of applications.
Self-Assembled Monolayers (SAMs): Thiol derivatives can form highly ordered self-assembled monolayers on gold surfaces. The 4,4-dimethyloxolane group would then form the outer surface of the monolayer, dictating its wetting and adhesion properties.
Silica (B1680970) and Glass Surfaces: For oxide surfaces like silica and glass, the thiol can be attached via a silane coupling agent, such as (3-mercaptopropyl)trimethoxysilane. kit.edudtic.mil A derivative of this compound could first be attached to the silane, and this conjugate then used to modify the surface.
Functionalized Nanoparticles: The surfaces of nanoparticles can be functionalized with these thiol derivatives to improve their dispersibility in different media or to add specific functionalities for applications in catalysis or sensing. sciprofiles.com
The table below summarizes methods for the surface modification using this compound derivatives.
| Surface Modification Technique | Substrate | Description | Potential Application |
| Self-Assembled Monolayers (SAMs) | Gold, Silver, Copper | Spontaneous organization of the thiol derivative on the metal surface to form a dense monolayer. | Biosensors, corrosion inhibition, nanoelectronics. |
| Silanization | Silica, Glass, Metal Oxides | Covalent attachment to the surface via a silane coupling agent. mdpi.comdtic.mil | Chromatography stationary phases, biocompatible coatings. |
| Thiol-Disulfide Interchange | Disulfide-functionalized surfaces | Attachment through the formation of a new disulfide bond with the surface. dtic.mil | Reversible surface modification, controlled release of molecules. |
An exploration into the future of this compound chemistry reveals a landscape rich with potential for innovation and discovery. While this specific heterocyclic thiol has not been extensively studied, its unique structural features—a sterically hindered secondary thiol adjacent to a gem-dimethyl group on a tetrahydrofuran (B95107) ring—position it as a compound of significant interest. Future research is poised to unlock novel synthetic pathways, delve into complex reaction mechanisms, and harness its potential as a sophisticated building block in chemical synthesis. This article outlines the prospective research directions that could define the next chapter in the study of this intriguing molecule.
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for 4,4-dimethyloxolane-3-thiol, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via thiol-ene "click" reactions, leveraging heteroatom bond formation (C-S) under mild, catalytic conditions. For example, using a radical initiator (e.g., AIBN) in a solvent like THF at 60–80°C ensures regioselectivity . Yields are highly dependent on stoichiometric ratios of thiol and alkene precursors, with excess thiol (1.2–1.5 eq) often required to suppress disulfide formation. Purification via column chromatography (hexane/ethyl acetate gradients) is critical to isolate the thiol product .
Q. How can researchers validate the structural integrity of this compound using spectroscopic methods?
- Methodological Answer :
- ¹H NMR : The thiol proton (SH) typically appears as a broad singlet at δ 1.2–1.5 ppm, though rapid oxidation may necessitate deuterated solvents with stabilizing agents (e.g., DTT).
- ¹³C NMR : The oxolane ring carbons (C3 and C4) show distinct shifts at δ 70–75 ppm due to sulfur’s electron-withdrawing effects.
- LC-MS : Electrospray ionization (ESI+) in methanol confirms the molecular ion peak at m/z 148.1 (C₆H₁₂OS) with fragmentation patterns indicating loss of SH (Δ m/z 33) .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer :
- Ventilation : Use fume hoods to prevent inhalation of volatile thiol vapors.
- PPE : Nitrile gloves, lab coats, and safety goggles are mandatory.
- Storage : Seal containers under inert gas (N₂/Ar) at –20°C to minimize oxidation to disulfides.
- Spill Management : Neutralize with activated charcoal or 10% sodium bicarbonate before disposal .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reactivity of this compound under varying pH conditions?
- Methodological Answer : Perform controlled kinetic studies using UV-Vis spectroscopy to monitor thiolate anion (S⁻) formation at pH > 8. Compare nucleophilic reactivity (e.g., alkylation with methyl iodide) against theoretical pKa values (predicted ~9.5 via computational methods like DFT). Discrepancies may arise from solvent polarity effects—use buffered aqueous/organic mixtures (e.g., MeCN/H₂O) to standardize conditions .
Q. What strategies optimize the stability of this compound in aqueous media for bioconjugation studies?
- Methodological Answer :
- Stabilizing Agents : Add 1 mM EDTA to chelate metal ions that catalyze oxidation.
- Reducing Buffers : Use TCEP (tris(2-carboxyethyl)phosphine) at 0.1–1 mM to maintain the thiol in reduced form.
- Lyophilization : Pre-freeze the compound in 5% trehalose to prevent disulfide formation during storage .
Q. How does steric hindrance from the 4,4-dimethyl groups influence regioselectivity in thiol-Michael addition reactions?
- Methodological Answer : Computational modeling (e.g., Gaussian09 with B3LYP/6-31G*) predicts increased steric bulk at C3, directing nucleophilic attack to the less hindered β-carbon of α,β-unsaturated carbonyl partners. Validate via comparative experiments with methyl acrylate vs. bulky acrylamides, analyzing product ratios via GC-MS .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
